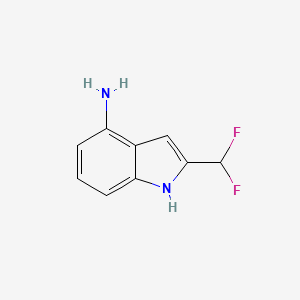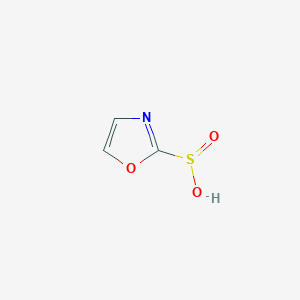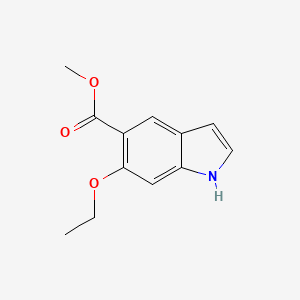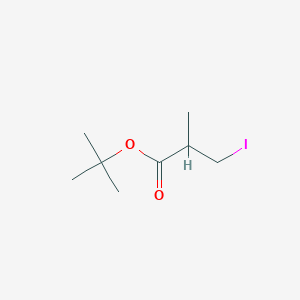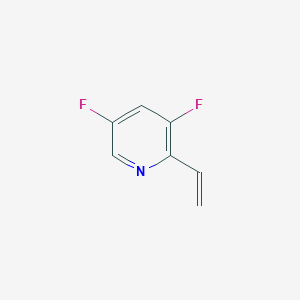
3,5-Difluoro-2-vinylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Difluoro-2-vinylpyridine is a fluorinated pyridine derivative characterized by the presence of two fluorine atoms at the 3 and 5 positions and a vinyl group at the 2 position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
Industrial Production Methods: Industrial production of 3,5-Difluoro-2-vinylpyridine may involve large-scale nucleophilic substitution reactions using pentafluoropyridine as a starting material. The process is optimized for high yield and purity, often involving advanced purification techniques such as distillation and recrystallization .
Chemical Reactions Analysis
Types of Reactions: 3,5-Difluoro-2-vinylpyridine undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can undergo reduction reactions to form saturated derivatives.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as sodium azide or organometallic reagents.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of saturated pyridine derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
3,5-Difluoro-2-vinylpyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Medicine: Investigated for its potential use in radiotherapy and as a precursor for imaging agents.
Industry: Utilized in the production of advanced materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of 3,5-Difluoro-2-vinylpyridine involves its interaction with molecular targets through its fluorine atoms and vinyl group. The electron-withdrawing nature of fluorine atoms can influence the reactivity and binding affinity of the compound. The vinyl group can participate in various chemical reactions, contributing to the compound’s overall activity .
Comparison with Similar Compounds
3,5-Difluoro-2,4,6-triazidopyridine: Similar in structure but with azide groups instead of a vinyl group.
3,5-Difluoro-2,4,6-trinitroanisole: Contains nitro groups and is used in high-energy materials.
Uniqueness: 3,5-Difluoro-2-vinylpyridine is unique due to the presence of both fluorine atoms and a vinyl group, which imparts distinct chemical properties and reactivity compared to other fluorinated pyridines.
Properties
Molecular Formula |
C7H5F2N |
|---|---|
Molecular Weight |
141.12 g/mol |
IUPAC Name |
2-ethenyl-3,5-difluoropyridine |
InChI |
InChI=1S/C7H5F2N/c1-2-7-6(9)3-5(8)4-10-7/h2-4H,1H2 |
InChI Key |
SDJPTLSUTBHXJG-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=C(C=C(C=N1)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


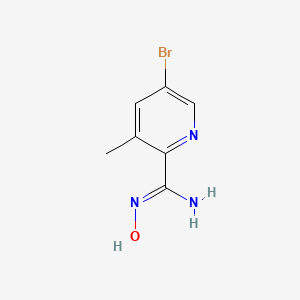
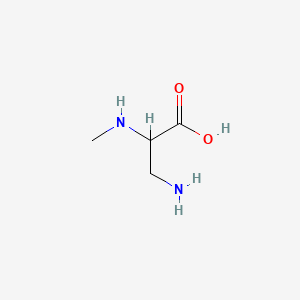
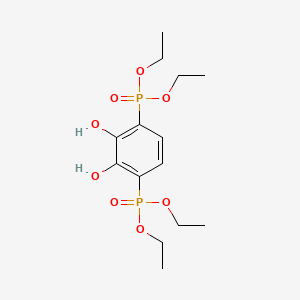
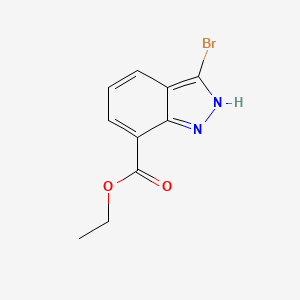
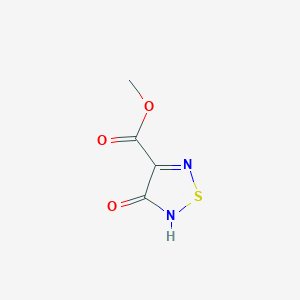
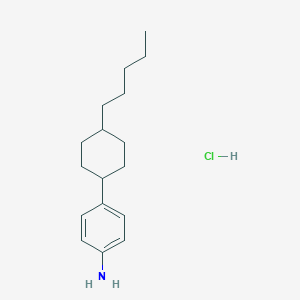

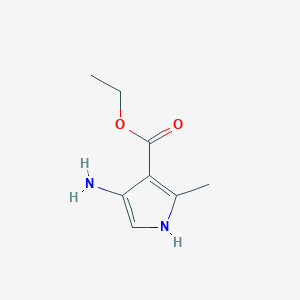
![5-(4-Amino-1-(4-aminobutyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)benzo[d]oxazol-2-amine](/img/structure/B15246913.png)
![2-[[4-[(E)-[7-[8-[(E)-[4-(carboxymethylcarbamoyl)phenyl]iminomethyl]-1,6,7-trihydroxy-5-isopropyl-3-methyl-2-naphthyl]-2,3,8-trihydroxy-4-isopropyl-6-methyl-1-naphthyl]methyleneamino]benzoyl]amino]acetic acid](/img/structure/B15246916.png)
